molecular formula C12H12O3 B1296872 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione CAS No. 91963-14-3

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione

Cat. No. B1296872
CAS RN: 91963-14-3
M. Wt: 204.22 g/mol
InChI Key: QONVYGBSHDIBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.22 .


Synthesis Analysis

Cyclohexane-1,3-dione derivatives are key structural precursors for the synthesis of various synthetically significant compounds such as 4H-chromenones, 2H-xanthenones, coumarins, enaminones, acridinedione, 1,4-dihydropyridine, and other heterocycles . The synthetic methods for cyclohexane-1,3-dione derivatives have been compiled from different precursors, mainly published in the last two decades .


Molecular Structure Analysis

The molecular structure of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione include a molecular weight of 204.22 . Other specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Characterization : A compound structurally related to 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, named 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized and its molecular structure was confirmed using spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Future Directions

Cyclohexane-1,3-dione derivatives, which include 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, have been identified as potential therapeutic agents for non-small-cell lung cancer (NSCLC) . The in silico rational drug design approach has led to the identification of nine lead compounds for NSCLC therapy via c-Met protein targeting .

properties

IUPAC Name

5-(4-hydroxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONVYGBSHDIBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342006
Record name 5-(4-hydroxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione

CAS RN

91963-14-3
Record name 5-(4-hydroxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Reactant of Route 4
Reactant of Route 4
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Reactant of Route 5
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Reactant of Route 6
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione

Citations

For This Compound
2
Citations
AS Oyedele, TH Fatoki, E Dalvie, N Osheroff… - Open Journal of …, 2023 - scirp.org
Cancer is a leading cause of death globally, claiming about 9.6 million lives and approximately 420 million new cases of cancer will be diagnosed in the world by the year 2025. The …
Number of citations: 3 www.scirp.org
AS Oyedele - 2020 - search.proquest.com
Cancer is a disparate disease with an ever-growing worldwide occurrence. Despite advances in research and modern technology, coupled with medical bills and lost productivity by the …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.